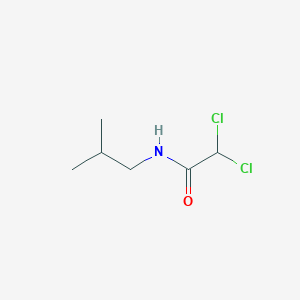
2,2-Dichloro-n-(2-methylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-n-(2-methylpropyl)acetamide is an organic compound with the molecular formula C6H11Cl2NO. It is a derivative of acetamide, characterized by the presence of two chlorine atoms and a 2-methylpropyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-n-(2-methylpropyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2-Dichloroacetamide+2-Methylpropylamine→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-n-(2-methylpropyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,2-dichloroacetic acid and 2-methylpropylamine.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: 2,2-Dichloroacetic acid and 2-methylpropylamine.
Oxidation and Reduction: Specific oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
2,2-Dichloro-n-(2-methylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-n-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloroacetamide: Similar structure but lacks the 2-methylpropyl group.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Contains a different substituent on the nitrogen atom.
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: Another derivative with different substituents.
Uniqueness
2,2-Dichloro-n-(2-methylpropyl)acetamide is unique due to the presence of both chlorine atoms and the 2-methylpropyl group, which confer specific chemical and biological properties. This combination of functional groups makes it distinct from other similar compounds and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
39084-91-8 |
|---|---|
Fórmula molecular |
C6H11Cl2NO |
Peso molecular |
184.06 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C6H11Cl2NO/c1-4(2)3-9-6(10)5(7)8/h4-5H,3H2,1-2H3,(H,9,10) |
Clave InChI |
DNFJZWTUWKNZRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



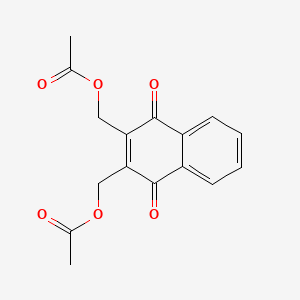
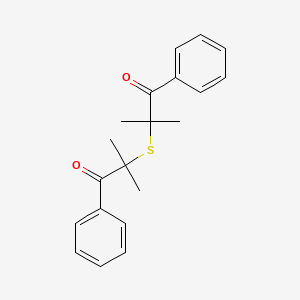
![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)
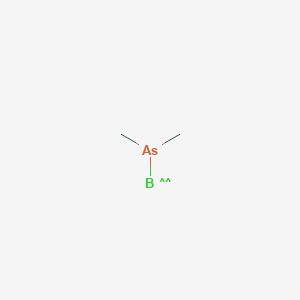
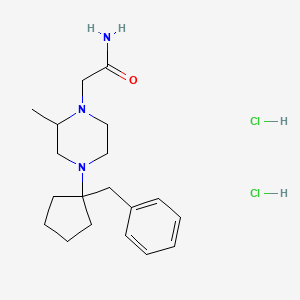
![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)
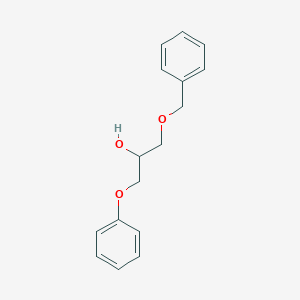
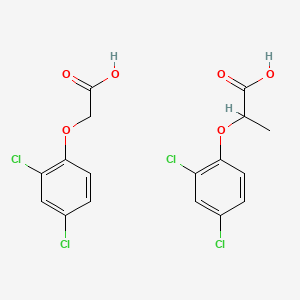
![N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14657415.png)
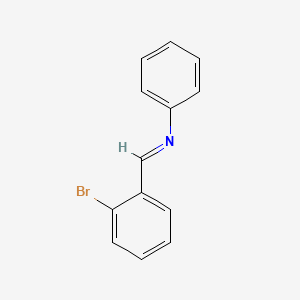
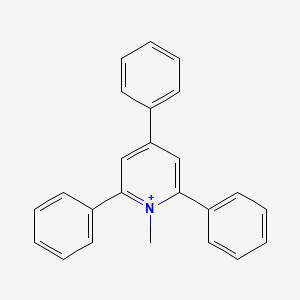

![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
